
6-(Trimethylstannyl)-1-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trimethylstannyl)-1-hexanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a hexanol backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique properties of this compound make it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylstannyl)-1-hexanol typically involves the reaction of 1-hexanol with trimethyltin chloride (Me₃SnCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Hexanol+Me3SnClBasethis compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trimethylstannyl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base.
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexane.
Substitution: Various substituted hexanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Trimethylstannyl)-1-hexanol has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trimethylstannyl)-1-hexanol involves the interaction of the trimethylstannyl group with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
6-(Trimethylsilyl)-1-hexanol: Similar structure but with a silicon atom instead of tin.
6-(Trimethylgermyl)-1-hexanol: Contains a germanium atom in place of tin.
6-(Trimethylplumbyl)-1-hexanol: Contains a lead atom instead of tin.
Uniqueness: 6-(Trimethylstannyl)-1-hexanol is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
53044-14-7 |
|---|---|
Molekularformel |
C9H22OSn |
Molekulargewicht |
264.98 g/mol |
IUPAC-Name |
6-trimethylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3CH3.Sn/c1-2-3-4-5-6-7;;;;/h7H,1-6H2;3*1H3; |
InChI-Schlüssel |
PAXDJGIDNAMUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


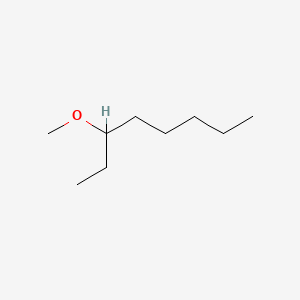
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
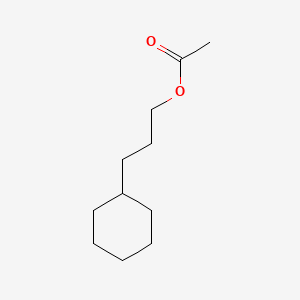
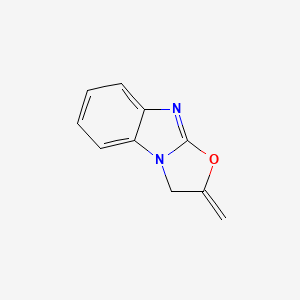

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)
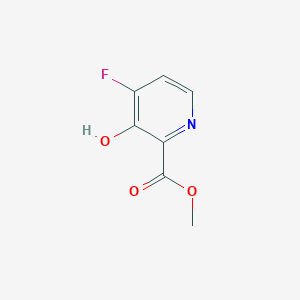
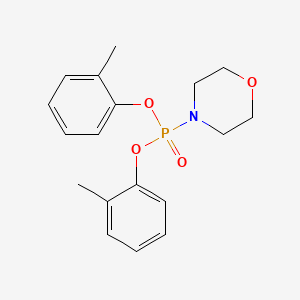
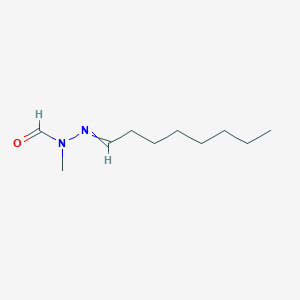
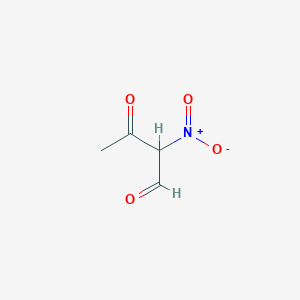

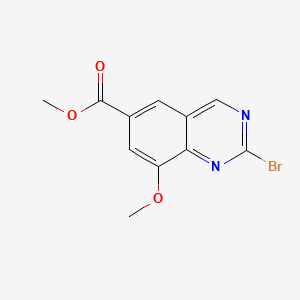

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
